
Suc-ala-ala-pro-nle-pna
Descripción general
Descripción
Suc-ala-ala-pro-nle-pna, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a white to faint yellow powder . It is a substrate for various enzymes including alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . It is also used in the determination of chymotrypsin activity .
Synthesis Analysis
The synthesis of Suc-ala-ala-pro-nle-pna has been reported . Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow under alkaline conditions .Chemical Reactions Analysis
Suc-ala-ala-pro-nle-pna undergoes enzymatic cleavage to yield 4-nitroaniline . It is also involved in reactions with Bacillus subtilis subtilisin A .Physical And Chemical Properties Analysis
Suc-ala-ala-pro-nle-pna is a white to faint yellow powder with a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Aplicaciones Científicas De Investigación
Identification as Proline Endopeptidase
Suc-ala-ala-pro-nle-pna, specifically its variant Suc-(Ala)3-pNA, has been identified as proline endopeptidase. This enzyme was isolated from hog kidney cytosol and found to catalyze the hydrolysis of peptides at the carboxyl side of alanine and proline residues. It exhibits specific activity towards certain peptide structures and is inhibited by diisopropyl fluorophosphate and p-chloromercuribenzoate (Soeda, Ohyama, & Nagamatsu, 1984).
Role in Neutral Endopeptidase Activity
Another study identified a role for this compound in the activity of a membrane-bound neutral endopeptidase from rat kidney. The enzyme shows specificity in hydrolyzing Suc(Ala)3-pNA and is significantly activated by polyamines (Watanabe, Shimamori, Ozaki, Uchida, & Fujimoto, 1984).
Prolyl Oligopeptidase in Bovine Lens
A study on bovine lens tissue discovered that prolyl oligopeptidase, an enzyme purified from this tissue, hydrolyzes elastase substrates including N-suc-ala-ala-ala-pNA, demonstrating its broader enzymatic activity profile (Sharma & Ortwerth, 1994).
Interaction with Human Cyclophilin
Research on human cyclophilin hCyp‐18, an enzyme involved in protein folding, showed that it binds to peptides derived from Suc‐Ala‐Ala‐Pro‐Phe‐pNA. This interaction indicates the enzyme's selectivity for proline-containing peptides (Demange, Moutiez, Vaudry, & Dugave, 2001).
Enzymatic Activity in Escherichia coli
A study on Escherichia coli identified an enzyme, PepN, responsible for the hydrolysis of a variety of peptidase and endopeptidase substrates, including Suc-LLVY-AMC and l-Ala-pNA. This enzyme exhibits aminoendopeptidase activity, suggesting a functional similarity with downstream processing enzymes in Archaea and Eukarya (Chandu, Kumar, & Nandi, 2003).
Involvement in HDL-Associated Enzymes
Suc-(Ala)3-pNA hydrolysis is also associated with enzymes in human high-density lipoproteins (HDL). Two enzymes linked to HDL were found to hydrolyze this substrate in sequence, indicating a complex enzymatic interaction within the lipoprotein particles (Maeda, Kobori, & Uzawa, 1983).
Characterization in Human Kidney
In human kidney, a neutral metallo-endopeptidase capable of hydrolyzing Suc(Ala)3-pNA was characterized. This enzyme prefers to hydrolyze peptide bonds at the amino sides of hydrophobic amino acids (Ishida, Ogawa, Kōsaki, Mega, & Ikenaka, 1983).
Elastase Activity in Human Seminal Plasma
An elastase-like enzyme activity in human seminal plasma capable of catalyzing Suc-Ala-Ala-Pro-Leu-pNA amidolysis was studied. This activity was found not to be a metalloproteinase but rather an acyl amidase-like leucine aminopeptidase (Matsuda et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36)/t16-,17-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMXHKRVUISFHK-USNOLKROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-ala-ala-pro-nle-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




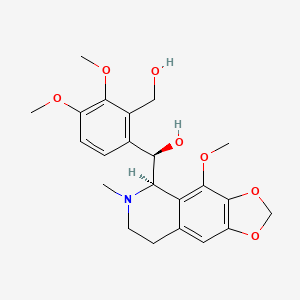
![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid methyl ester](/img/structure/B1516647.png)
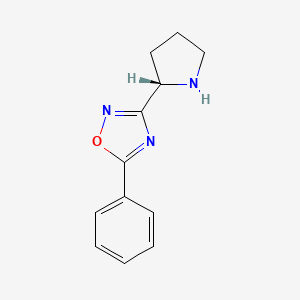
![(8R,9S,13S,14S,15R,17S)-13-Methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,15,17-triol](/img/structure/B1516655.png)

![(6aS,12aS)-Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione](/img/structure/B1516666.png)
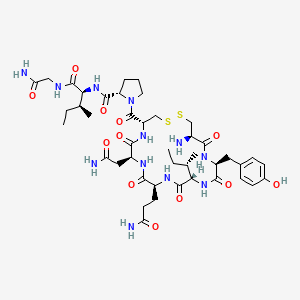
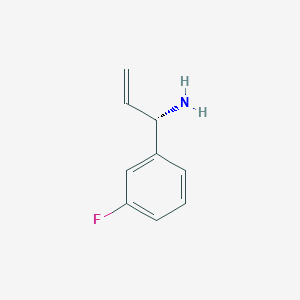

![(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-15-[(2R)-1-hydroxypropan-2-yl]-17-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione](/img/structure/B1516683.png)
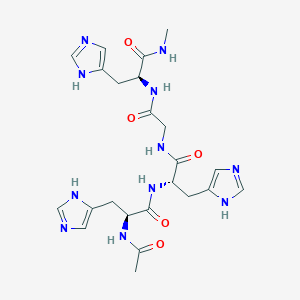
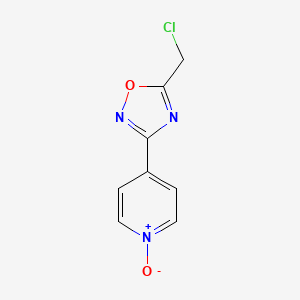
![trans-Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione](/img/structure/B1516700.png)